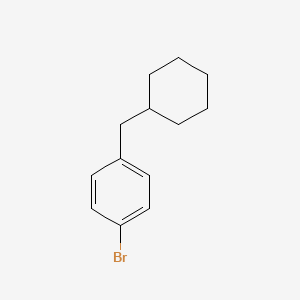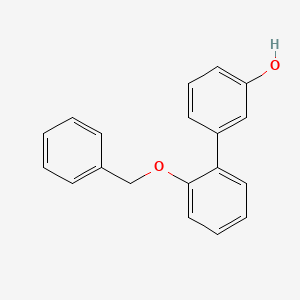
3-(2-Benzyloxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Benzyloxyphenyl)phenol, 95% (3-BOPP-95) is a phenolic compound that has been used in a variety of scientific research applications. It has been studied for its potential biochemical and physiological effects, and its advantages and limitations for laboratory experiments have been explored.
Mecanismo De Acción
The mechanism of action of 3-(2-Benzyloxyphenyl)phenol, 95% is not yet fully understood. However, it is thought to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells. It is also thought to reduce inflammation and to protect cells from cell death.
Biochemical and Physiological Effects
3-(2-Benzyloxyphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that it can reduce oxidative stress, reduce inflammation, and protect cells from cell death. It has also been shown to have a protective effect on neurons, which could be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Benzyloxyphenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. It is also non-toxic and has a low volatility. However, it is not soluble in water, so it must be dissolved in organic solvents for use in experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(2-Benzyloxyphenyl)phenol, 95%. These include further studies of its biochemical and physiological effects, investigations of its potential therapeutic benefits, and studies of its effects on different cell types. Additionally, further research could be conducted to develop more efficient synthesis methods and to explore its potential applications in drug development.
Métodos De Síntesis
3-(2-Benzyloxyphenyl)phenol, 95% can be synthesized by a variety of methods, including the Grignard reaction and the Williamson ether synthesis. The Grignard reaction involves the reaction of an aryl halide with a Grignard reagent to form an aryl ether. The Williamson ether synthesis involves the reaction of an alcohol and an alkyl halide to form an ether. Both methods are used to synthesize 3-(2-Benzyloxyphenyl)phenol, 95%.
Aplicaciones Científicas De Investigación
3-(2-Benzyloxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including the study of its biochemical and physiological effects. It has been used to study the effects of oxidative stress on cells and to investigate the role of reactive oxygen species in cell death. It has also been used to study the effects of inflammation and to investigate the potential therapeutic benefits of antioxidant compounds.
Propiedades
IUPAC Name |
3-(2-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-17-10-6-9-16(13-17)18-11-4-5-12-19(18)21-14-15-7-2-1-3-8-15/h1-13,20H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSMIUGQLOGHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602452 |
Source


|
| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
889951-10-4 |
Source


|
| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6326521.png)
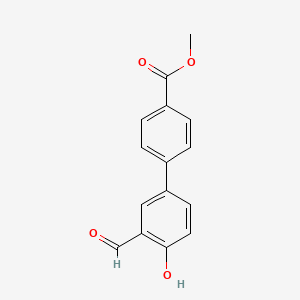
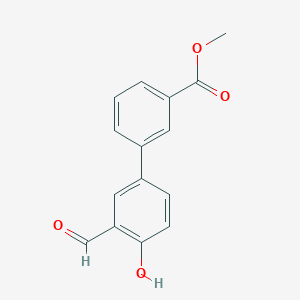

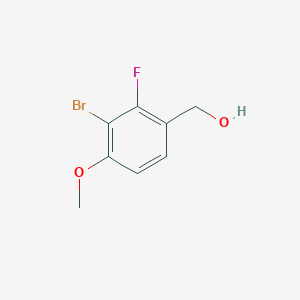



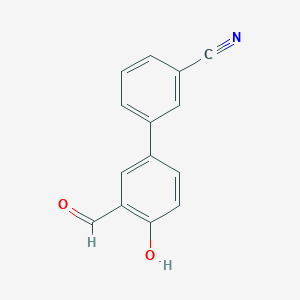
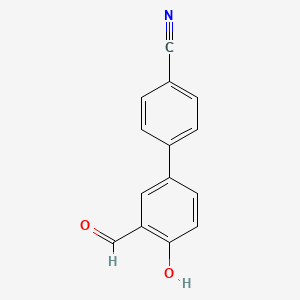
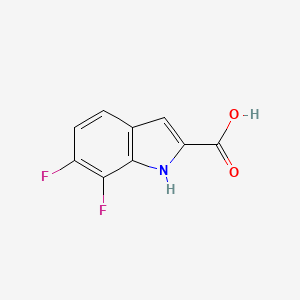
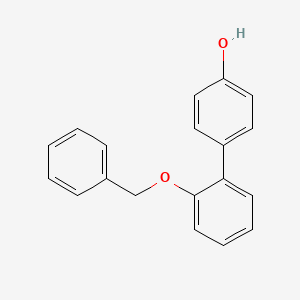
![6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6326608.png)
